molecular formula C13H11N5O2 B2568040 4-((1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzoic acid CAS No. 361986-42-7

4-((1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzoic acid

Cat. No.: B2568040
CAS No.: 361986-42-7
M. Wt: 269.264
InChI Key: KTMOOROIUKZURU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzoic acid is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core linked to a benzoic acid moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzoic acid typically involves the formation of the pyrazolo[3,4-d]pyrimidine core followed by its functionalization. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4-amino-1-methylpyrazole with 2,4-dichloropyrimidine under reflux conditions can yield the desired pyrazolo[3,4-d]pyrimidine intermediate .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as ultrasonic-assisted synthesis have been explored to enhance reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

4-((1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoic acid moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-((1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzoic acid involves its interaction with molecular targets such as CDKs. By inhibiting CDK activity, the compound can induce cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the disruption of CDK/cyclin complexes and the subsequent inhibition of cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzoic acid is unique due to its specific combination of the pyrazolo[3,4-d]pyrimidine core and the benzoic acid moiety, which imparts distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

4-[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O2/c1-18-12-10(6-16-18)11(14-7-15-12)17-9-4-2-8(3-5-9)13(19)20/h2-7H,1H3,(H,19,20)(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTMOOROIUKZURU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=NC(=C2C=N1)NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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